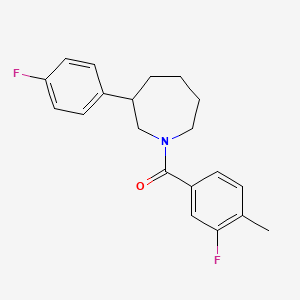
(3-Fluoro-4-methylphenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-methylphenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone, also known as FMAFM, is a synthetic compound that has been studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
Drug Discovery and Pharmacology
Antitumor Activity : A compound synthesized by condensation of 3-fluorobenzoic acid showed distinct inhibition on the proliferation of several cancer cell lines, suggesting potential applications in cancer therapy (Tang & Fu, 2018).
Antimycobacterial Activity : Novel derivatives of the related compound structure demonstrated significant antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, highlighting its potential use in treating tuberculosis (Ali & Yar, 2007).
Analytical and Forensic Chemistry
Identification in Designer Drugs : The compound has been identified in the analysis of unregulated drugs, indicating its use in forensic toxicology for the identification and quantification of new psychoactive substances (Nakajima et al., 2012).
Chemistry and Materials Science
Structural Characterization : Studies on the crystal structure and density functional theory (DFT) analysis of related fluorinated compounds provide insights into their molecular geometry, electrostatic potential, and physicochemical properties, useful for designing new materials with specific optical or electronic properties (Huang et al., 2021).
Luminescence Properties : The design and synthesis of donor-acceptor molecules related to this compound have been explored for their potential applications in luminescent materials, demonstrating unique properties like delayed fluorescence and room-temperature phosphorescence, which could be beneficial in the development of new optical devices and sensors (Wen et al., 2021).
Propiedades
IUPAC Name |
(3-fluoro-4-methylphenyl)-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO/c1-14-5-6-16(12-19(14)22)20(24)23-11-3-2-4-17(13-23)15-7-9-18(21)10-8-15/h5-10,12,17H,2-4,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRMGJSSXRWWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

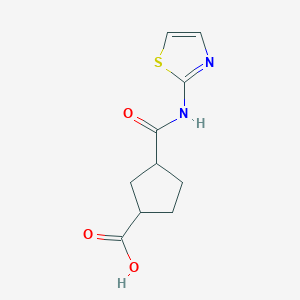
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2828374.png)
![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2828376.png)

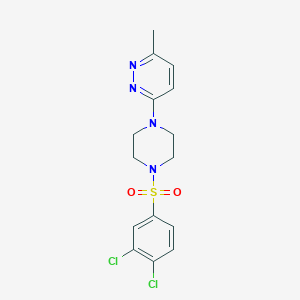
![ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2828384.png)
![4-[(3-Methoxyazetidin-1-yl)methyl]quinoline](/img/structure/B2828385.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2828387.png)
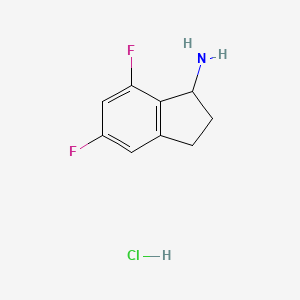
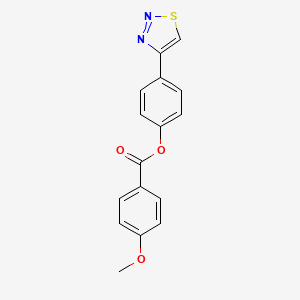
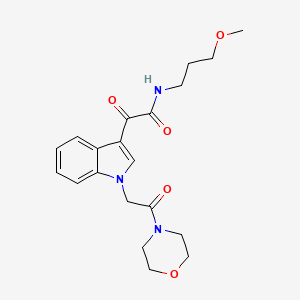
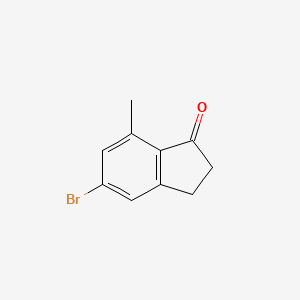
![6-ethyl-3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-2-morpholino-4(3H)-pyrimidinone](/img/structure/B2828395.png)